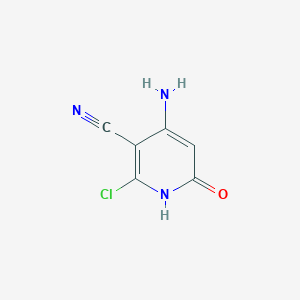

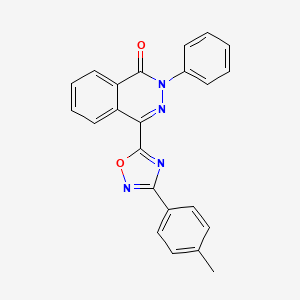

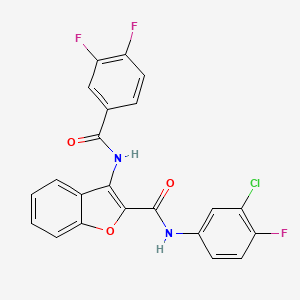

![molecular formula C12H12N4O2S2 B2995512 1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea CAS No. 898462-71-0](/img/structure/B2995512.png)

1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Glutaminase Inhibition

Research indicates that analogs of 1,3,4-thiadiazole derivatives, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), act as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is significant because GLS plays a crucial role in cancer cell metabolism. Some truncated analogs of BPTES have shown similar potency to BPTES, with improved aqueous solubility, indicating potential for therapeutic applications in cancer treatment (Shukla et al., 2012).

Antimicrobial Activities

1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds synthesized from 5-amino-2-hydroxybenzoic acid demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against fungi like A. niger. This suggests that these compounds could be potential candidates for developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Antitumor Activities

Novel disulfide derivatives containing 1,3,4-thiadiazole moiety have been synthesized and assessed for their antiproliferative activities against various cancer cell lines, such as human liver, breast, and lung cancer cells. Some compounds exhibited stronger effects than the positive control 5-fluorouracil (5-FU), highlighting their potential as antitumor agents (Sha et al., 2015).

Solar Cell Applications

An organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, and its oxidized dimer have been utilized as a novel and universal redox couple in dye-sensitized and quantum-dot sensitized solar cells. This redox couple, coupled with a conducting poly(3,4-ethylenedioxythiophene) counter electrode, demonstrates improved redox behavior and efficiency, offering a promising alternative to conventional electrolytes in sensitization-based solar cells (Rahman et al., 2018).

Direcciones Futuras

The future directions for research on “1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicinal chemistry and other fields could be investigated .

Propiedades

IUPAC Name |

1-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S2/c1-8(17)7-19-12-16-15-11(20-12)14-10(18)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKKRRMWAYWVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

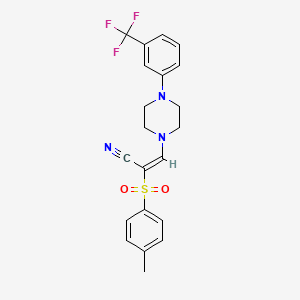

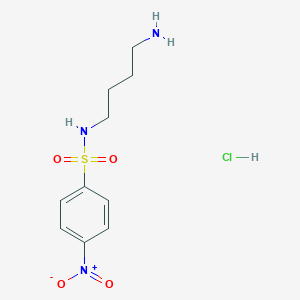

![{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid](/img/structure/B2995432.png)

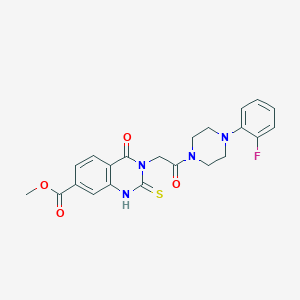

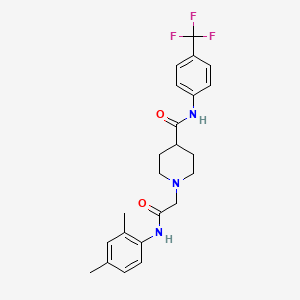

![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)

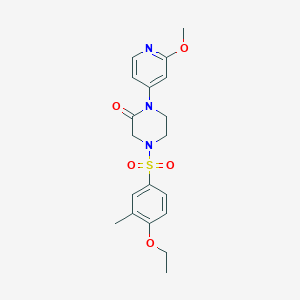

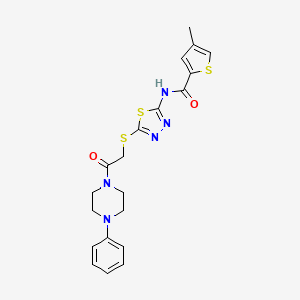

![N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2995441.png)

![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)